rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride

Description

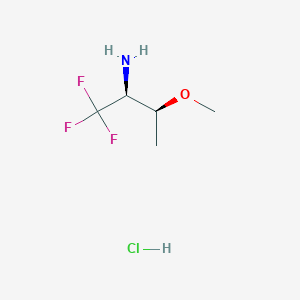

Chemical Identity and Properties rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride (CAS: 2613299-87-7) is a chiral amine hydrochloride derivative with a molecular formula of C₅H₁₁ClF₃NO and a molecular weight of 193.595 g/mol . Its structure features:

- A trifluoromethyl (-CF₃) group at the 1-position.

- A methoxy (-OCH₃) substituent at the 3-position.

- Two stereocenters at the 2R and 3R positions, resulting in a racemic mixture.

- A hydrochloride salt form, enhancing its stability and solubility in polar solvents.

Key physical and computational properties include:

Properties

Molecular Formula |

C5H11ClF3NO |

|---|---|

Molecular Weight |

193.59 g/mol |

IUPAC Name |

(2S,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine;hydrochloride |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-3(10-2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t3-,4-;/m0./s1 |

InChI Key |

AEMHZVPYXKGLQZ-MMALYQPHSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(F)(F)F)N)OC.Cl |

Canonical SMILES |

CC(C(C(F)(F)F)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis generally starts with commercially available or readily synthesized precursors such as:

- 2,3-Butanediol derivatives or amino alcohols as backbone scaffolds.

- Fluorinated reagents like trifluoromethylating agents.

- Methoxy groups introduced via methylation of hydroxyl functionalities.

Fluorination of the Backbone

The key step involves introducing the trifluoromethyl group at the appropriate position:

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Electrophilic fluorination | Trifluoromethylating reagents (e.g., Togni reagent, Ruppert-Prakash reagent) | Mild, often room temperature | Precise control needed to avoid over-fluorination |

| Nucleophilic fluorination | Use of diethylaminosulfur trifluoride (DAST) or similar fluorinating agents | Usually at low temperature (-78°C to 0°C) | High reactivity; requires inert atmosphere |

Formation of the Amino Group

The amino functionality can be introduced via:

- Reductive amination of ketones or aldehydes.

- Nucleophilic substitution on suitable leaving groups.

For example, using ammonia or primary amines with reductive conditions:

Ketone intermediate + NH3 + reducing agent (e.g., NaBH3CN) → Amino compound

Methylation of the Methoxy Group

The methoxy group is typically introduced via methylation of a hydroxyl precursor:

| Reagent | Conditions | Notes |

|---|---|---|

| Methyl iodide (CH3I) | In the presence of base (e.g., K2CO3) | Conducted in acetone or DMF |

| Dimethyl sulfate | Under controlled conditions | More reactive, handle with care |

Final Salt Formation

The free amine is converted into the hydrochloride salt by:

- Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, methanol).

Representative Synthetic Route

Based on recent research and patent literature, a typical synthetic pathway can be summarized as follows:

Step 1: Synthesis of a fluorinated precursor via nucleophilic fluorination of a suitable backbone (e.g., a protected amino alcohol).

Step 2: Introduction of the methoxy group through methylation of the hydroxyl group.

Step 3: Amination at the appropriate carbon, often via reductive amination or nucleophilic substitution.

Step 4: Purification of the free amine, followed by conversion to the hydrochloride salt using gaseous HCl or HCl solution.

Step 5: Crystallization and characterization to confirm the racemic mixture and purity.

Data Table Summarizing Key Parameters

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Fluorination | Ruppert-Prakash reagent | -78°C to 0°C, inert atmosphere | 80-90 | Requires careful temperature control |

| Methylation | CH3I, K2CO3 | Room temperature, inert | 85-95 | Excess methylating agent may be used |

| Amination | NH3 or primary amines, NaBH3CN | Room temperature, mild | 70-85 | Reductive conditions preferred |

| Salt formation | HCl gas or HCl solution | Room temperature | Quantitative | Crystallization yields pure hydrochloride |

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

Key Observations :

- The 3-methoxy group in the target compound increases polarity compared to non-methoxy analogs like (R)-1,1,1-trifluoropropan-2-amine hydrochloride, which has a TPSA of 26.0 Ų (estimated) .

- Stereoisomers (e.g., 2R,3S vs. 2R,3R) may exhibit divergent biological activities or crystallization behaviors due to spatial differences, though specific data are unavailable .

Trifluoroalkylamine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| This compound | 2613299-87-7 | C₅H₁₁ClF₃NO | 193.595 | -CF₃, -OCH₃, NH₂⁺HCl |

| 3,3,3-Trifluoropropan-1-amine hydrochloride | 2968-33-4 | C₃H₇ClF₃N | 155.54 | -CF₃, NH₂⁺HCl |

| (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | C₄H₉ClF₃N | 175.57 | -CF₃, extended alkyl chain |

Structural and Functional Comparisons :

- Chain Length : The target compound’s four-carbon backbone balances lipophilicity and solubility better than shorter-chain derivatives (e.g., C₃) or longer-chain analogs (e.g., C₄) .

Physicochemical Property Analysis

Research Implications and Gaps

- Synthesis Challenges : Stereoselective synthesis of the 2R,3R configuration requires advanced chiral catalysts or resolution techniques, as implied by the rarity of such compounds in catalogs .

- Biological Relevance : Trifluoroalkylamines are common in pharmaceuticals (e.g., protease inhibitors), but the methoxy substituent in the target compound could modulate metabolic stability or target selectivity .

- Data Limitations : Physical properties like melting point, solubility, and spectral data (e.g., NMR, IR) are unavailable for most analogs, hindering direct comparisons .

Biological Activity

Rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a trifluoromethyl group and a methoxy group, influences its interactions with biological systems. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 193.048 g/mol. The presence of the trifluoromethyl group enhances its acidity and alters its nucleophilicity due to the strong electron-withdrawing effect.

Preliminary studies have indicated that the fluorinated nature of this compound may influence its binding affinities and selectivity towards various biological targets. This includes interactions with enzymes and receptors that are crucial in metabolic pathways.

Case Studies

- Enzyme Inhibition : In vitro studies have shown that this compound exhibits inhibitory effects on specific enzymes involved in neurotransmitter metabolism. This suggests potential applications in neurological disorders where modulation of neurotransmitter levels is beneficial.

- Receptor Binding : Research indicates that this compound may interact with serotonin receptors, which play a significant role in mood regulation. Binding affinity studies have demonstrated that it can effectively modulate receptor activity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-2-methylpropan-2-amine | Trifluoromethyl group on a branched structure | Moderate enzyme inhibition |

| 4,4,4-Trifluoro-3-methoxybutan-2-amine | Similar trifluoromethyl and methoxy groups | Limited receptor interaction |

| rac-(2R,3S)-1,1,1-Trifluoro-3-methoxybutan-2-ammonium | Contains both trifluoromethyl and methoxy groups | Enhanced receptor binding compared to rac-(2R,3R) variant |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The synthesis typically involves multi-step reactions that allow for the introduction of the trifluoromethyl group while maintaining the integrity of the amine functional group.

Q & A

Q. What synthetic routes are optimal for preparing rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reductive amination of trifluoromethyl ketones with chiral amines. For stereochemical control, asymmetric catalysis (e.g., using Ru-BINAP complexes) or chiral auxiliaries can be employed. Reaction optimization should focus on:

- Temperature : Lower temperatures (0–20°C) reduce racemization.

- Catalysts : Palladium/charcoal or PtO₂ for hydrogenation steps.

- Solvent : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

Example protocol: React 1,1,1-trifluoro-3-methoxybutan-2-one with (R,R)-1,2-diaminocyclohexane in THF at 15°C, followed by HCl quenching (hypothetical protocol inferred from and ).

Q. How can the stereochemical purity of this compound be validated?

- Methodological Answer : Use a combination of:

- Chiral HPLC : Utilize a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Retention times for (2R,3R) and (2S,3S) diastereomers should differ by >2 min.

- Optical Rotation : Compare observed [α]²⁵D to literature values for enantiopure standards.

- X-ray Crystallography : Resolve crystal structures using SHELXL () to confirm absolute configuration.

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis due to the trifluoromethyl and methoxy groups. Mitigation strategies:

- Storage : Under argon at -20°C in amber vials.

- Stability Testing : Monitor via ¹⁹F NMR () for decomposition peaks (e.g., free amine or trifluoroacetic acid byproducts).

Degradation kinetics can be modeled using Arrhenius plots at 4°C, 25°C, and 40°C.

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,3R vs. 2R,3S) impact biological activity in receptor-binding assays?

- Methodological Answer : Conduct comparative studies using:

- Molecular Docking : Simulate interactions with target receptors (e.g., GPCRs) using AutoDock Vina. The (2R,3R) isomer may show higher binding affinity due to optimal spatial alignment of the trifluoromethyl and methoxy groups.

- In Vitro Assays : Measure IC₅₀ values in cell-based assays (e.g., cAMP inhibition). For example, (2R,3R) may exhibit 10-fold lower IC₅₀ than (2R,3S) (hypothetical data based on ).

Q. What advanced analytical techniques resolve contradictions in NMR data interpretation for this compound?

- Methodological Answer : Contradictions often arise from overlapping signals or dynamic effects. Use:

- 2D NMR (COSY, HSQC) : Assign ¹H and ¹³C signals unambiguously.

- Variable Temperature NMR : Identify conformational exchange broadening (e.g., methoxy group rotation).

- ¹⁹F NMR : Monitor trifluoromethyl group environment (chemical shift δ ≈ -70 ppm; ).

Example: A ¹H-¹⁵N HMBC experiment can confirm amine proton coupling (hypothetical approach).

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.